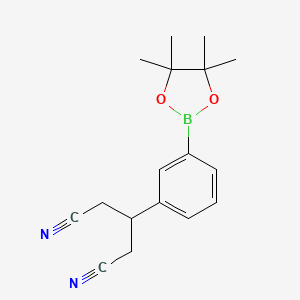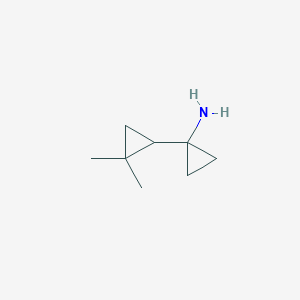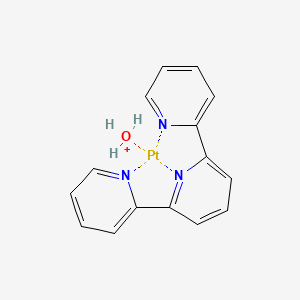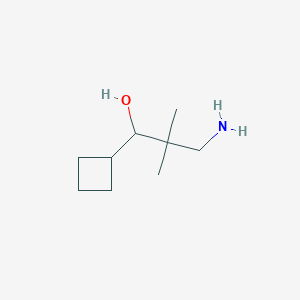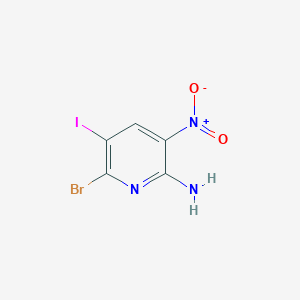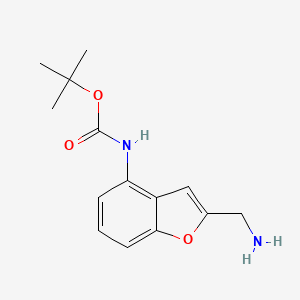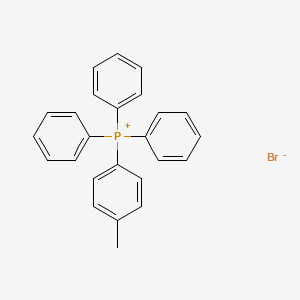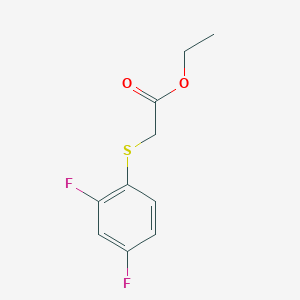
Ethyl 2-((2,4-difluorophenyl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester is an organic compound characterized by the presence of a difluorophenyl group attached to an acetic acid moiety via a thioether linkage, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester typically involves the reaction of 2,4-difluorophenylacetic acid with thioacetic acid under specific conditions to form the thioether linkage. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final ethyl ester product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester involves its interaction with molecular targets such as enzymes and receptors. The thioether linkage and difluorophenyl group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorophenylacetic acid: Shares the difluorophenyl group but lacks the thioether and ester functionalities.
2,4,5-Trifluorophenylacetic acid: Contains an additional fluorine atom, which may alter its chemical reactivity and biological activity.
2-(Trifluoromethyl)phenylacetic acid: Features a trifluoromethyl group instead of difluorophenyl, leading to different chemical properties.
Uniqueness
Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester is unique due to its combination of a difluorophenyl group, thioether linkage, and ethyl ester functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10F2O2S |
|---|---|
Peso molecular |
232.25 g/mol |
Nombre IUPAC |
ethyl 2-(2,4-difluorophenyl)sulfanylacetate |
InChI |
InChI=1S/C10H10F2O2S/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 |
Clave InChI |
KUBKIGRWPLEZRO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSC1=C(C=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


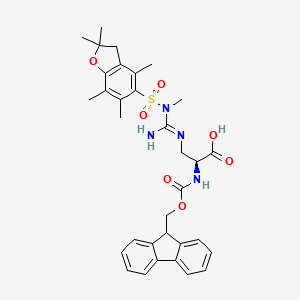
![4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid](/img/structure/B13148475.png)
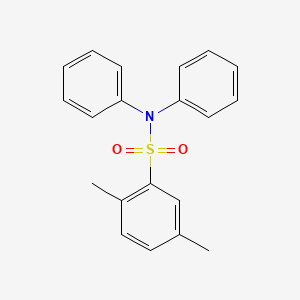
phosphanium chloride](/img/structure/B13148488.png)

